
4-(4-甲基哌嗪-1-基)-6-苯基嘧啶-2-胺
描述
“4-(4-Methylpiperazin-1-yl)-6-phenylpyrimidin-2-amine” is a compound that contains a piperazine ring, which is a common structural motif found in agrochemicals and pharmaceuticals . The incorporation of this heterocycle into biologically active compounds can be accomplished through a Mannich reaction .
Synthesis Analysis
The synthesis of similar compounds often involves a nucleophilic substitution reaction. For example, a compound with a similar structure was synthesized via a nucleophilic substitution reaction of 1-methylpiperazine with a 2-bromo analogue . The 2-bromo analogue was obtained through bromination of a precursor compound .
Molecular Structure Analysis
The molecular structure of “4-(4-Methylpiperazin-1-yl)-6-phenylpyrimidin-2-amine” can be inferred from similar compounds. For instance, a compound with a similar structure, “4-(4-Methylpiperazin-1-ylmethyl)benzoic acid”, has a molecular weight of 205.30 .
科学研究应用
抗炎和镇痛应用
该化合物已被研究用于其潜在的抗炎和镇痛作用。 研究表明,该分子衍生物可以显着减少水肿并表现出剂量依赖性抑制促炎细胞因子如TNF-α和IL-1β 。这些特性表明其在开发新型抗炎药物中的实用性。
肠道渗透性增强
在药理学领域,该化合物的某些衍生物已被确定为肠道渗透性增强剂 。这种应用对于提高大分子治疗药物的口服生物利用度至关重要,而口服生物利用度是大药研发中的一项重大挑战。
抗抑郁作用
研究表明,某些哌嗪衍生物,包括该化合物,在啮齿动物行为模型中表现出抗抑郁样作用 。这为开发针对血清素能机制的新型抗抑郁药物开辟了途径。
抗菌活性
已经探索了该化合物的抗菌潜力,一些衍生物显示出有希望的抗菌活性 。这在抗生素耐药性日益加剧的情况下寻找新型抗生素方面尤为重要。
有机合成中的应用
在有机合成中,该化合物作为各种杂环化合物的构建块。 其衍生物已用于合成具有潜在生物活性的复杂分子 .
电光器件制造
该化合物的衍生物已被合成并开发为无缺陷单晶体,用于电光器件应用 。这突出了其在材料科学和工程领域的重要性。
作用机制
Target of Action
The primary target of 4-(4-Methylpiperazin-1-yl)-6-phenylpyrimidin-2-amine is the monoamine oxidase (MAO) enzyme , specifically type B . This enzyme is involved in the oxidative deamination of biogenic amines such as dopamine . Inhibition of MAO-B can lead to an increase in dopamine levels, which can be beneficial in conditions like Parkinson’s disease .
Mode of Action
The compound interacts with its target, the MAO-B enzyme, by inhibiting its activity . This inhibition prevents the breakdown of dopamine, leading to increased dopamine levels
Biochemical Pathways
The inhibition of MAO-B affects the dopamine breakdown pathway. Under normal circumstances, dopamine is broken down by MAO-B. When MAO-B is inhibited, dopamine breakdown is reduced, leading to increased levels of dopamine . This can have downstream effects on various neurological pathways, potentially alleviating symptoms of diseases characterized by low dopamine levels, such as Parkinson’s disease .
Result of Action
The primary result of the action of 4-(4-Methylpiperazin-1-yl)-6-phenylpyrimidin-2-amine is the inhibition of MAO-B, leading to increased dopamine levels . This can have various effects at the molecular and cellular levels, potentially leading to improved symptoms in conditions like Parkinson’s disease .
生化分析
Biochemical Properties
4-(4-Methylpiperazin-1-yl)-6-phenylpyrimidin-2-amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with enzymes involved in metabolic pathways, potentially inhibiting or activating their activity. The nature of these interactions can vary, including covalent bonding, hydrogen bonding, and hydrophobic interactions. These interactions can lead to changes in enzyme conformation and activity, ultimately affecting biochemical pathways and cellular processes .
Cellular Effects
The effects of 4-(4-Methylpiperazin-1-yl)-6-phenylpyrimidin-2-amine on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of certain genes involved in inflammatory responses, thereby modulating the production of pro-inflammatory cytokines such as TNF-α and IL-1β . Additionally, 4-(4-Methylpiperazin-1-yl)-6-phenylpyrimidin-2-amine can impact cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in metabolite levels and metabolic flux.
Molecular Mechanism
The molecular mechanism of action of 4-(4-Methylpiperazin-1-yl)-6-phenylpyrimidin-2-amine involves several key processes. At the molecular level, this compound can bind to specific biomolecules, such as enzymes and receptors, influencing their activity. For instance, it has been shown to inhibit the activity of certain kinases, which play a crucial role in cell signaling pathways . This inhibition can lead to downstream effects on gene expression and cellular function. Additionally, 4-(4-Methylpiperazin-1-yl)-6-phenylpyrimidin-2-amine can modulate the activity of transcription factors, thereby influencing the expression of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(4-Methylpiperazin-1-yl)-6-phenylpyrimidin-2-amine can change over time. This compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 4-(4-Methylpiperazin-1-yl)-6-phenylpyrimidin-2-amine can remain stable under certain conditions, but it may degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential changes in cellular function, including alterations in cell proliferation and apoptosis.
Dosage Effects in Animal Models
The effects of 4-(4-Methylpiperazin-1-yl)-6-phenylpyrimidin-2-amine vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as anti-inflammatory and anti-nociceptive properties . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent. It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
4-(4-Methylpiperazin-1-yl)-6-phenylpyrimidin-2-amine is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism, leading to the formation of metabolites . These metabolic pathways can influence the compound’s bioavailability, efficacy, and toxicity. Understanding the metabolic pathways of 4-(4-Methylpiperazin-1-yl)-6-phenylpyrimidin-2-amine is essential for optimizing its therapeutic applications and minimizing potential side effects.
Transport and Distribution
The transport and distribution of 4-(4-Methylpiperazin-1-yl)-6-phenylpyrimidin-2-amine within cells and tissues are critical for its activity and function. This compound can be transported across cell membranes via specific transporters and binding proteins . Once inside the cell, it may localize to specific compartments or organelles, influencing its activity and function. The distribution of 4-(4-Methylpiperazin-1-yl)-6-phenylpyrimidin-2-amine within tissues can also affect its therapeutic efficacy and potential side effects.
Subcellular Localization
The subcellular localization of 4-(4-Methylpiperazin-1-yl)-6-phenylpyrimidin-2-amine is an important factor that influences its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may localize to the mitochondria, affecting cellular metabolism and energy production.
属性
IUPAC Name |
4-(4-methylpiperazin-1-yl)-6-phenylpyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5/c1-19-7-9-20(10-8-19)14-11-13(17-15(16)18-14)12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3,(H2,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIJGWJIOMPHDBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC(=NC(=C2)C3=CC=CC=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[2-[2,5-Dimethyl-1-(phenylmethyl)-3-pyrrolyl]-2-oxoethyl]pyrrolidine-2,5-dione](/img/structure/B1663764.png)
![2-cyano-3-[5-(2,5-dichlorophenyl)furan-2-yl]-N-quinolin-8-ylprop-2-enamide](/img/structure/B1663765.png)
![(2S)-6-amino-N-[(2S,3R)-1-[[(2S)-1-[[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanamide](/img/structure/B1663766.png)
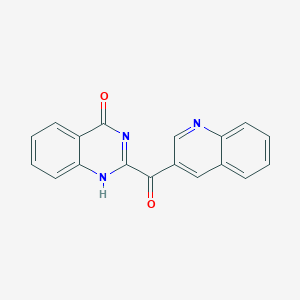
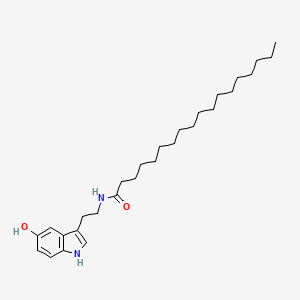


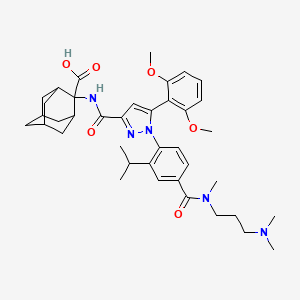
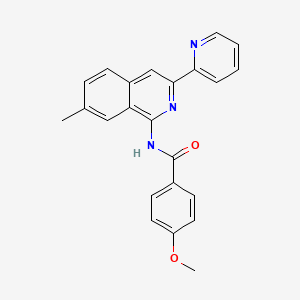
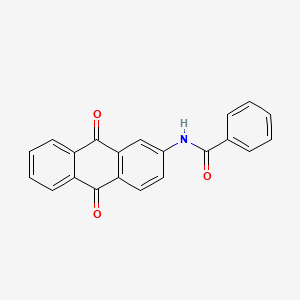

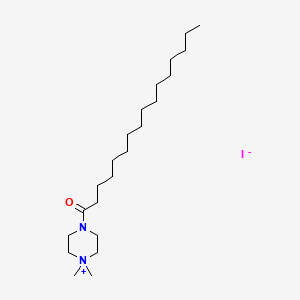
![Quinoxalino[2,3-b]quinoxaline](/img/structure/B1663784.png)
![12-(3,4-Dimethoxy-phenyl)-10-(2-morpholin-4-yl-ethyl)-10,12-dihydro-7-oxa-8,10-diaza-benzo[a]anthra cen-11-ylideneamine](/img/structure/B1663787.png)
